"5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole" structure and properties
"5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole" structure and properties
An In-Depth Technical Guide to 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole: Structure, Properties, and Synthetic Strategies
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the scientific principles underpinning its chemistry.
Introduction: The 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The subject of this guide, 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, incorporates a reactive chloromethyl group, positioning it as a valuable intermediate for the synthesis of more complex molecular architectures.
Molecular Structure and Chemical Identity
The fundamental structure of 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole comprises a central 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methoxyethyl group and at the 5-position with a chloromethyl group.
Table 1: Chemical Identity of 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
| Identifier | Value |
| IUPAC Name | 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole |
| CAS Number | 1250052-81-3 |
| Molecular Formula | C₆H₉ClN₂O₂ |
| Molecular Weight | 176.60 g/mol |
| Canonical SMILES | COCCC1=NOC(=N1)CCl |
| InChI Key | DGRUCCSICIDDGX-UHFFFAOYSA-N |
digraph "5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.3,0.5!"]; N1 [label="N", pos="1.3,-0.5!"]; O1 [label="O", pos="0,-1!"]; N2 [label="N", pos="-1.3,-0.5!"]; C3 [label="C", pos="-1.3,0.5!"]; C4 [label="C", pos="-2.6,1!"]; H1[label="H", pos="-3.1,0.5!"]; H2[label="H", pos="-2.6,1.8!"]; Cl [label="Cl", pos="-3.5,1.5!"]; C5 [label="C", pos="2.6,1!"]; H3[label="H", pos="3.1,0.5!"]; H4[label="H", pos="2.6,1.8!"]; C6 [label="C", pos="3.5,1.5!"]; H5[label="H", pos="4,1!"]; H6[label="H", pos="3.5,2.3!"]; O2 [label="O", pos="4.4,2!"]; C7 [label="C", pos="5.3,1.5!"]; H7 [label="H", pos="5.8,1!"]; H8 [label="H", pos="5.3,2.3!"]; H9 [label="H", pos="5.8,2!"];
// Bonds C1 -- C2; C2 -- N1; N1 -- O1; O1 -- N2; N2 -- C3; C3 -- C1; C3 -- C4; C4 -- H1; C4 -- H2; C4 -- Cl; C1 -- C5; C5 -- H3; C5 -- H4; C5 -- C6; C6 -- H5; C6 -- H6; C6 -- O2; O2 -- C7; C7 -- H7; C7 -- H8; C7 -- H9; }
Figure 1: 2D Structure of 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | Not available | Likely to be relatively high due to polarity and molecular weight. |
| Melting Point | Not available | May be a low-melting solid. |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| LogP | 1.9319 (Predicted)[7] | Indicates moderate lipophilicity. |
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A General Overview
While a specific, detailed protocol for the synthesis of 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is not published, the general synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established.[8][9] The most common and versatile method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.
A plausible synthetic route for 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole would involve the reaction of 2-methoxyethanamidoxime with a chloroacetyl derivative, followed by cyclization.
Figure 2: Proposed synthetic pathway for 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole.
Proposed Experimental Protocol:
This protocol is a generalized procedure based on known methods for the synthesis of similar 1,2,4-oxadiazoles.[8] Optimization would be necessary for this specific substrate.
Step 1: Formation of the O-Acyl Amidoxime Intermediate
-
Dissolve 2-methoxyethanamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Cyclization to the 1,2,4-Oxadiazole
-
Upon completion of the acylation, the reaction mixture can be worked up to isolate the intermediate, or the cyclization can be performed in situ.
-
For thermal cyclization, the solvent can be removed under reduced pressure, and the residue heated (e.g., to 80-120 °C) until TLC analysis indicates the formation of the desired product.
-
Alternatively, base-mediated cyclization can be achieved by adding a stronger base or by heating in the presence of a base like potassium carbonate.[5]
-
After cyclization, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole.
Spectroscopic Characterization (Anticipated)
While experimental spectra for this specific molecule are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[6][10][11][12]
Table 3: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-5.0 ppm. - A triplet for the methylene protons adjacent to the methoxy group (-OCH₂-) around δ 3.6-3.8 ppm. - A triplet for the methylene protons adjacent to the oxadiazole ring (-CH₂-oxadiazole) around δ 2.9-3.2 ppm. - A singlet for the methoxy protons (-OCH₃) around δ 3.3-3.5 ppm. |
| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl) around δ 35-45 ppm. - Signals for the ethyl carbons (-CH₂CH₂-) in the range of δ 25-35 ppm and δ 65-75 ppm. - A signal for the methoxy carbon (-OCH₃) around δ 58-60 ppm. - Signals for the oxadiazole ring carbons (C3 and C5) in the downfield region, typically δ 160-180 ppm. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (176.60 g/mol ). - An isotopic pattern for the molecular ion (M⁺ and M+2⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Fragmentation patterns corresponding to the loss of a chlorine atom, a chloromethyl radical, and cleavage of the methoxyethyl side chain. |
| FTIR (cm⁻¹) | - C-H stretching vibrations around 2850-3000 cm⁻¹. - C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. - C-O-C stretching of the ether group around 1050-1150 cm⁻¹. - C-Cl stretching vibration around 650-800 cm⁻¹. |
Reactivity and Potential Applications
The reactivity of 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is primarily dictated by the electrophilic nature of the chloromethyl group. This functional group is susceptible to nucleophilic substitution reactions, making the molecule a versatile building block for the synthesis of a variety of derivatives.
Figure 3: General reactivity of the chloromethyl group.
Common nucleophiles that can react with the chloromethyl group include:
-
Amines: to form aminomethyl derivatives.
-
Thiols: to generate thiomethyl ethers.[1]
-
Alcohols/Phenols: to produce alkoxymethyl or phenoxymethyl ethers.
-
Cyanide: to yield the corresponding acetonitrile derivative.
This reactivity allows for the introduction of diverse functional groups, which is a key strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] The 1,2,4-oxadiazole core itself can act as a rigid linker to orient substituents in a specific spatial arrangement for optimal interaction with biological targets.[1]
Given the broad spectrum of activities of 1,2,4-oxadiazole derivatives, this compound could serve as an intermediate in the development of novel therapeutic agents, for instance, in the fields of oncology, infectious diseases, and neurodegenerative disorders.[3][5][13][14] Furthermore, derivatives of 1,2,4-oxadiazoles have also found applications in agriculture as nematicides.[13]
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is not publicly available. However, based on the known hazards of analogous chloromethyl-substituted oxadiazoles, appropriate safety precautions must be taken.[6][7][15][16][17]
Potential Hazards:
-
Corrosive: May cause severe skin burns and eye damage.[16][17]
-
Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[6][15][17]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, combining a stable 1,2,4-oxadiazole core with a reactive chloromethyl group, allows for the facile synthesis of a wide range of derivatives. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from closely related structures. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in the development of novel chemical entities.
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